N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide
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Description
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Scientific Research Applications
Anticancer and Antiangiogenic Activity
Compounds characterized by the presence of furan and methoxy groups have been evaluated for their anticancer and antiangiogenic activities. For example, certain benzofuran derivatives have shown significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting potent vascular disrupting properties both in vitro and in vivo. These compounds inhibited cancer cell growth at nanomolar concentrations, demonstrating potential as anticancer agents due to their effect on vascular endothelial cells (Romagnoli et al., 2015).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural elucidation of compounds containing furan and methoxyphenyl groups. For instance, the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through a tandem aza-Piancatelli rearrangement/Michael reaction has been reported. This method highlights the efficient formation of these compounds with good yields and high selectivity, emphasizing the versatile chemistry surrounding furan-based compounds (Reddy et al., 2012).
Anti-adipogenic Activity
Furthermore, furan-containing compounds have been investigated for their potential in modulating adipocyte differentiation and inflammatory adipokines production. Specific methoxybenzo[b]furan derivatives have been shown to inhibit adipocyte differentiation and the induction of adipokines like visfatin and resistin in adipocytes. These findings suggest a role for such compounds in addressing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).
Organized Assemblies and Catalytic Activity
Research into the organized assemblies and catalytic activities of furan- and methoxyphenyl-containing compounds has also been conducted. For example, protonated pyrazole-based ionic salts containing furan units have been synthesized and structurally characterized, providing insight into the interactions and assemblies possible with these compounds (Zheng et al., 2013).
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-18-4-2-3-17(11-18)22-20(24)19(23)21-12-14-5-7-15(8-6-14)16-9-10-26-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSRZCUUPTYBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide |
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